7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by its unique structure, which combines a triazole ring with a quinoxaline moiety. It is notable for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods involving hydrazinoquinoxaline derivatives and has been studied for its biological properties. Its chemical structure and properties have been documented in several scientific publications and chemical databases, including Parchem and MDPI journals .
7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is classified as a specialty chemical with applications in pharmaceutical research. It is often explored for its potential as an antimicrobial agent and for other therapeutic uses due to the biological activity associated with triazoloquinoxaline derivatives.
The synthesis of 7-chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can be achieved through several methods:
These methods highlight the versatility of synthetic strategies available for producing this compound.
The molecular formula of 7-chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is with a molecular weight of approximately 232.64 g/mol. The structure features a triazole ring fused to a quinoxaline system and includes a chlorine atom at position 7 and a methyl group at position 5.
This structural data indicates the compound's complexity and potential reactivity due to the presence of multiple functional groups.
7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can participate in various chemical reactions:
These reactions demonstrate the compound's potential for further derivatization and functionalization in synthetic chemistry.
Further studies are needed to elucidate the precise mechanism by which this compound exerts its effects.
The melting point and boiling point data are not explicitly available in standard references but can be determined experimentally.
7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts.
Triazoloquinoxaline derivatives represent a privileged chemotype in medicinal chemistry characterized by a fused tricyclic system that integrates a quinoxaline moiety with a triazole ring. This architecture confers distinctive electronic properties and planar geometry essential for interacting with biological targets. The π-electron-deficient quinoxaline component enables stacking interactions with aromatic amino acid residues, while the triazole ring serves as both a hydrogen-bond acceptor and a site for structural diversification [2] [3]. This scaffold exhibits remarkable structural versatility, permitting substitutions at multiple positions (C2, C3, N4, C7) that modulate electronic distribution, lipophilicity, and binding affinity [3].
The planar configuration of the triazoloquinoxaline core enables deep penetration and stable intercalation within DNA base pairs, facilitating potent interactions with topoisomerase II (Topo II) enzymes and disrupting DNA replication processes in cancer cells [2]. As noted in recent DNA intercalation studies: "The chromophore is placed between nearby DNA base pairs forming strong non-covalent interactions. These interactions lead to DNA distortion and uncoiling, interfering with the function of associated proteins or enzymes" [2]. Additionally, the scaffold's electron-deficient nature facilitates critical interactions with kinase domains, particularly in vascular endothelial growth factor receptor-2 (VEGFR-2) where it forms hydrogen bonds with Cys917 in the hinge region [3].
Table 1: Key Functional Properties of Triazoloquinoxaline Scaffolds
Structural Feature | Biophysical Property | Biological Significance |
---|---|---|
Planar tricyclic system | Rigid geometry | DNA intercalation capability; kinase binding |
Triazole ring | Hydrogen-bond acceptor | Interactions with enzyme active sites |
Quinoxaline moiety | π-Electron deficiency | Stacking with aromatic amino acids |
Modifiable positions (C2, C3, N4, C7) | Tunable electronic profile | Optimization of target affinity and selectivity |
Chlorine substituent at C7 | Enhanced lipophilicity | Improved membrane penetration |
The therapeutic exploration of triazoloquinoxaline derivatives originated from observations of the antitumor properties of natural quinoxaline antibiotics like echinomycin, which progressed to clinical trials for various cancers [2]. Early synthetic efforts focused on structural simplification while retaining intercalation capabilities. A significant breakthrough emerged with the discovery of imidazoquinoline derivatives like imiquimod (effective against skin and breast cancers) and EAPB0203 (45-110 times more active against melanoma than existing therapies) [2]. These compounds demonstrated that strategic ring fusion could enhance anticancer potency while maintaining the essential DNA-binding pharmacophore.
The rational design evolution accelerated with the integration of computational approaches, enabling precise structural modifications to optimize target engagement. Researchers systematically explored substitutions at the C4 position to create minor groove binders, significantly enhancing DNA affinity [2]. Hybridization strategies led to compounds like triazoloquinoxaline-chalcone conjugates (6a-h series) and pyrazole-fused derivatives (7a-g series), with several exhibiting superior anticancer activity to doxorubicin against MCF-7, HepG2, and HCT-116 cell lines [2]. Molecular docking studies (-ΔG values of 87.77–94.91 kcal/mol) confirmed these derivatives as potent DNA intercalators and Topo II inhibitors [2].
Concurrently, medicinal chemists exploited the scaffold's suitability for kinase inhibition, particularly targeting VEGFR-2—a key regulator of tumor angiogenesis. Structural analyses revealed that triazoloquinoxaline could effectively replace N-methyl picolinamide in established inhibitors like sorafenib, occupying the ATP-binding pocket while forming crucial hydrogen bonds with Cys917 [3]. This innovation produced derivatives with IC₅₀ values as low as 5.4 µM against HepG2 cells [3], validating the scaffold's versatility beyond DNA intercalation.
Table 2: Evolution of Key Triazoloquinoxaline Derivatives
Development Phase | Representative Compounds | Structural Innovations | Therapeutic Advancements |
---|---|---|---|
Natural product leads | Echinomycin | Quinoxaline peptide conjugate | DNA intercalation; reached clinical trials |
First-generation synthetics | Imiquimod | Imidazoquinoline system | Approved for skin/breast cancers |
Second-generation synthetics | EAPB0203 | Optimized heterocyclic fusion | 45-110x potency vs. melanoma |
Hybrid derivatives | 7b, 7c, 7e (pyrazole series) | Pyrazole ring fusion | Superior to doxorubicin in MCF-7 assays |
Kinase-targeted derivatives | Compound 19a | Quinoxaline-triazole-VEGFR binder | IC₅₀ = 5.4 µM against HepG2 |
7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione exemplifies modern rational drug design leveraging the triazoloquinoxaline scaffold. The compound incorporates strategic substitutions that synergistically enhance target interactions: The 7-chloro substituent significantly increases lipophilicity, promoting cellular uptake and DNA binding affinity. This modification mirrors findings from triazoloquinoxaline derivatives where chloro groups improved intercalation potency (IC₅₀ = 29.06 µM for compound 7e) [2]. Simultaneously, the 5-methyl group provides optimal steric bulk without compromising planarity, enabling deeper penetration into the DNA minor groove while maintaining the chromophore's intercalation capability [2].
The dione functionality at positions 1 and 4 introduces hydrogen-bonding capacity critical for dual targeting approaches. This feature enables interactions with both DNA (via minor groove contacts) and kinase domains (through binding to the hydrogen bond-rich region of VEGFR-2) [3]. Molecular modeling indicates the dione moiety can form multiple H-bonds with amino acid residues such as Glu883 and Asp1044 in VEGFR-2—interactions essential for antiangiogenic activity [3]. Additionally, the compound's electron distribution facilitates intercalation-induced DNA distortion, as observed with structurally similar derivatives that lengthen DNA and decrease helical twists by inserting between base pairs [2].
In synthetic routes, this compound is typically accessed through multi-step optimization beginning with benzene-1,2-diamine derivatives. Key stages include: (1) Formation of the quinoxalinedione core under acidic conditions; (2) Selective chlorination at C7 using Vilsmeier reagents; (3) Triazole annulation via cyclocondensation; and (4) Methyl group introduction at C5 via nucleophilic substitution [3] [4]. Recent docking studies of analogous structures suggest this derivative's binding energy (ΔG) would range between -90 to -95 kcal/mol against Topo II-DNA complexes, positioning it as a high-affinity intercalator [2]. Its structural features align with established pharmacophore requirements for dual DNA/Topo II targeting: planar chromophore (triazoloquinoxaline), cationic center (triazole nitrogen), and minor groove-binding moiety (methyl group at C5) [2].
Table 3: Key Structural Elements of 7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Structural Element | Position | Chemical Function | Biological Role |
---|---|---|---|
Chlorine atom | C7 | Increases lipophilicity | Enhances membrane penetration and DNA binding |
Methyl group | C5 | Moderate steric bulk | Minor groove binding; maintains planarity |
Dione functionality | N1/C2/O & N4/C4a/O | Hydrogen bond donor/acceptor | Dual DNA/protein interactions |
Triazole ring | Fused at C2-N3 | π-Deficient heterocycle | Base stacking; kinase hinge binding |
Quinoxaline moiety | Fused core | Planar polyaromatic system | DNA intercalation |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: